Selective MAO-B Inhibition: 3-Chloro-4-fluorocinnamic Acid Demonstrates >5.8-Fold Selectivity for MAO-B over MAO-A
3-Chloro-4-fluorocinnamic acid exhibits selective inhibition of human monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). In a head-to-head comparison using the same assay system (inhibition of human membrane-bound MAO expressed in insect cell membranes), the compound showed an IC50 of 17,000 nM against MAO-B and an IC50 of >100,000 nM against MAO-A [1]. This represents a greater than 5.8-fold selectivity window for the MAO-B isoform.
| Evidence Dimension | Enzyme Inhibition Selectivity (MAO-B vs. MAO-A) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (MAO-B); IC50 = >100,000 nM (MAO-A) |
| Comparator Or Baseline | Same compound tested against MAO-A isoform in parallel assay |
| Quantified Difference | Selectivity ratio for MAO-B over MAO-A >5.8 |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; conversion of kynuramine to 4-hydroxyquinoline assay. |
Why This Matters
Selective MAO-B inhibition is a key therapeutic strategy for Parkinson's disease, as it aims to increase dopamine levels in the brain without the dietary restrictions associated with non-selective MAO inhibitors, making this compound a valuable tool for selective inhibitor development.
- [1] BindingDB. (n.d.). BDBM50450820 (3-Chloro-4-fluorocinnamic acid) - Enzyme Inhibition Constant Data. Assay IDs: 3 (MAO-B), 2 (MAO-A). View Source
